Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Overview
Description
Preparation Methods
The synthesis of Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the cyclization of appropriate precursors to form the piperazine ring.
Esterification: The final step involves the esterification of the intermediate compound with butyl acetate to form the desired product.
Chemical Reactions Analysis
Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate undergoes various chemical reactions, including:
Substitution reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The piperazine ring and ester group also contribute to the compound’s overall reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate can be compared with similar compounds such as:
Butyl 2-[1-(2-chloroacetyl)-3-oxo-2-piperazinyl]-acetate: This compound has a chloroacetyl group instead of a bromoacetyl group, leading to different reactivity and applications.
Butyl 2-[1-(2-fluoroacetyl)-3-oxo-2-piperazinyl]-acetate:
Butyl 2-[1-(2-iodoacetyl)-3-oxo-2-piperazinyl]-acetate:
The uniqueness of this compound lies in its specific reactivity due to the bromoacetyl group, making it valuable for certain chemical and biological applications .
Properties
IUPAC Name |
butyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O4/c1-2-3-6-19-11(17)7-9-12(18)14-4-5-15(9)10(16)8-13/h9H,2-8H2,1H3,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYFGNZJHWIUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1C(=O)NCCN1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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